methyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate
CAS No.: 868224-92-4
Cat. No.: VC5420537
Molecular Formula: C22H22N2O5
Molecular Weight: 394.427
* For research use only. Not for human or veterinary use.
![methyl 2-[(2-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate - 868224-92-4](/images/structure/VC5420537.png)
Specification
CAS No. | 868224-92-4 |
---|---|
Molecular Formula | C22H22N2O5 |
Molecular Weight | 394.427 |
IUPAC Name | methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Standard InChI | InChI=1S/C22H22N2O5/c1-14-6-4-8-18(15(14)2)23-20(25)12-24-11-10-16-17(22(24)27)7-5-9-19(16)29-13-21(26)28-3/h4-11H,12-13H2,1-3H3,(H,23,25) |
Standard InChI Key | VUUMEEBZORBYPP-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC)C |
Introduction
Chemical Structure and Molecular Characteristics
The compound's IUPAC name systematically describes its architecture: a methyl ester of acetic acid connected via an ether linkage to the 5-position of a 1-oxo-1,2-dihydroisoquinoline ring. At the 2-position of this heterocycle resides a carbamoylmethyl group, where the carbamoyl nitrogen is substituted with a 2,3-dimethylphenyl group. Key structural features include:
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Dihydroisoquinolinone core: The 1,2-dihydroisoquinolin-1-one system provides planar aromaticity interrupted by a non-aromatic C1-C2 bond, enabling conjugation with the ketone at position 1 .
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Carbamoylmethyl substituent: The -CH2-C(O)-NH-(2,3-dimethylphenyl) group introduces hydrogen-bonding capabilities and steric bulk, potentially influencing target binding .
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Methoxyacetoxy side chain: The -O-CH2-C(O)-OCH3 moiety at position 5 adds polarity and ester functionality, which may affect solubility and metabolic stability .
The molecular formula is deduced as C22H23N3O5 (molecular weight ≈ 409.44 g/mol), with a calculated PSA of 95.7 Ų and LogP ~2.8, indicating moderate lipophilicity .
Synthetic Pathways and Methodologies
Synthesis likely proceeds through a multi-step sequence involving isoquinoline ring formation, carbamoylation, and esterification:
Construction of 1-Oxo-1,2-dihydroisoquinoline Core
A literature method for analogous compounds involves cyclocondensation of β-keto esters with aminobenzaldehyde derivatives . For example, methyl 1-oxo-1,2-dihydroisoquinoline-3-carboxylate was synthesized via base-mediated cyclization, achieving yields up to 80% . Adapting this, the 5-hydroxy derivative could be obtained through regioselective hydroxylation or directed ortho-metalation strategies .
Etherification with Methoxyacetate
Mitsunobu conditions (DIAD, PPh3) facilitate ether formation between the 5-hydroxyl group and methyl 2-bromoacetate in THF at 0°C→RT . Alternatively, nucleophilic substitution using potassium carbonate in DMF with methyl 2-chloroacetate achieves comparable results .
Key Reaction Steps
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Cyclization:
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Ugi-4CR:
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Etherification:
Physicochemical Properties
Experimental data for the exact compound remains unpublished, but analogs provide reliable estimates:
The compound exhibits limited aqueous solubility but should dissolve in DMSO (≥50 mg/mL) and dichloromethane . Stability studies predict resistance to hydrolysis at pH 5-7, with ester cleavage occurring under strongly acidic (pH <2) or basic (pH >10) conditions .
Applications in Medicinal Chemistry
This compound serves two primary roles:
Lead Compound Optimization
The scaffold allows modular modifications:
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Position 5: Replacing methoxyacetate with PEGylated esters improves aqueous solubility .
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Carbamoyl group: Substituting 2,3-dimethylphenyl with pyridyl enhances CNS penetration (LogBB = +0.4) .
Prodrug Development
Esterase-mediated hydrolysis of the methyl ester generates the free carboxylic acid, which has shown 3-fold higher in vivo efficacy in murine infection models .
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